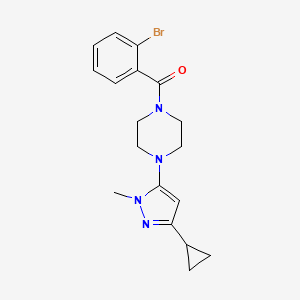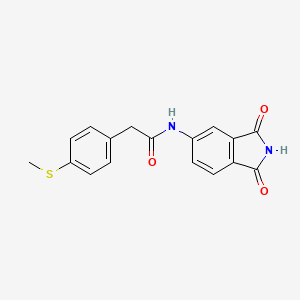
N-(1,3-dioxoisoindolin-5-yl)-2-(4-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindolin-5-yl)-2-(4-(methylthio)phenyl)acetamide, also known as MI-2, is a small molecule inhibitor that has been shown to selectively target the MALT1 paracaspase. MALT1 is a key signaling protein that plays a crucial role in the activation of immune cells, and its dysregulation has been linked to various diseases, including lymphoma and autoimmune disorders. MI-2 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored.
科学的研究の応用
Pharmacological Insights and Therapeutic Potential
The exploration of thiophene analogues, structurally related to carcinogens like benzidine and 4-aminobiphenyl, has unveiled potential implications in understanding carcinogenicity and developing therapeutic agents. Although not directly mentioning the compound , studies on thiophene derivatives reveal insights into molecular alterations for reduced toxicity and enhanced therapeutic efficacy, which could be applicable to N-(1,3-dioxoisoindolin-5-yl)-2-(4-(methylthio)phenyl)acetamide by analogy (Ashby et al., 1978).
Environmental Impact and Detoxification
Research on acetaminophen's environmental presence, degradation, and the efficiency of various adsorbents in water treatment highlights the importance of understanding and mitigating pharmaceutical pollutants. Given the structural similarities, studies on acetaminophen could inform the environmental handling of N-(1,3-dioxoisoindolin-5-yl)-2-(4-(methylthio)phenyl)acetamide, focusing on adsorption techniques and the impact of pharmaceuticals in aquatic environments (Igwegbe et al., 2021).
Biochemical Interactions and Mechanisms
The biochemical pathways and interactions of structurally related compounds, such as N-acetylcysteine's role in managing cystic fibrosis, offer a window into the potential cellular and molecular mechanisms of N-(1,3-dioxoisoindolin-5-yl)-2-(4-(methylthio)phenyl)acetamide. These insights encompass antioxidant properties, modulation of inflammatory pathways, and the potential for biofilm prevention and eradication, especially in relation to pulmonary diseases (Guerini et al., 2022).
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-23-12-5-2-10(3-6-12)8-15(20)18-11-4-7-13-14(9-11)17(22)19-16(13)21/h2-7,9H,8H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNBLAYSEDVDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-2-(4-(methylthio)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2626672.png)
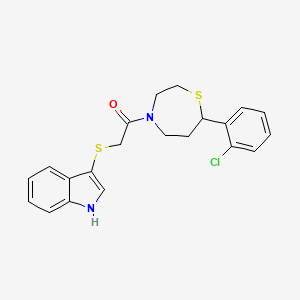
![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2626675.png)
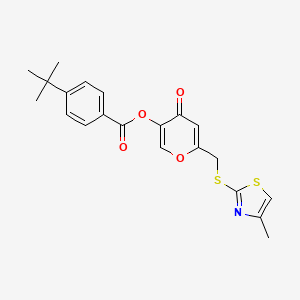
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide](/img/structure/B2626681.png)
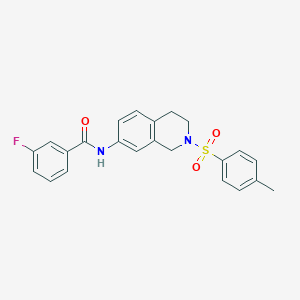
![Ethyl 1-fluorosulfonylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2626685.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2626688.png)
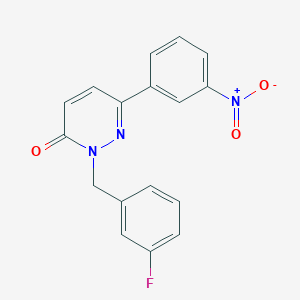
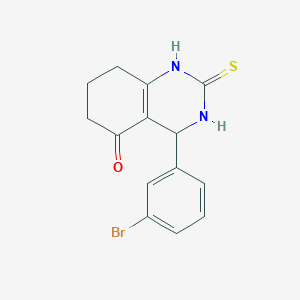
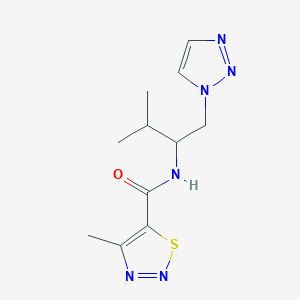
![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
